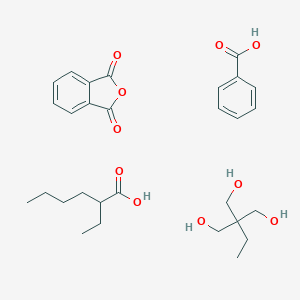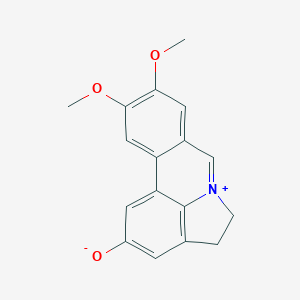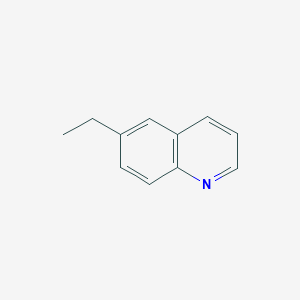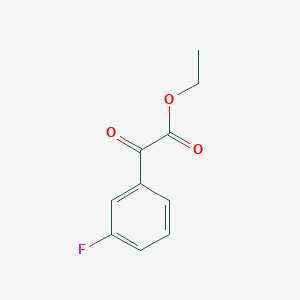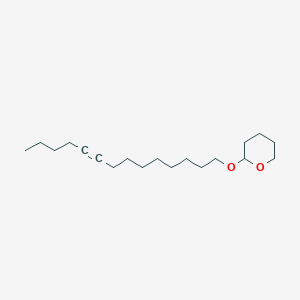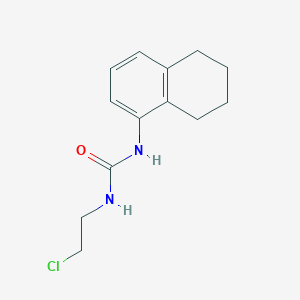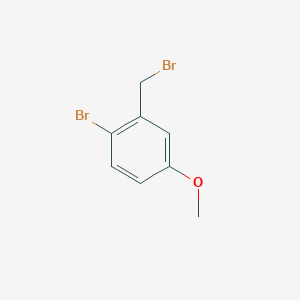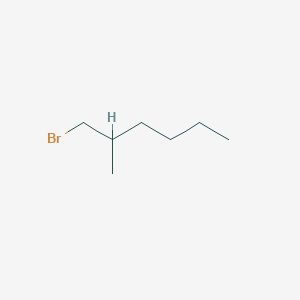
1-Bromo-2-methylhexane
Übersicht
Beschreibung
1-Bromo-2-methylhexane is an organic compound with the molecular formula C7H15Br. It belongs to the class of alkyl halides, specifically haloalkanes, where a bromine atom is bonded to a carbon atom in the hexane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylhexane can be synthesized through the bromination of 2-methylhexane. This process involves the substitution of a hydrogen atom with a bromine atom in the presence of a brominating agent such as hydrobromic acid (HBr) or bromine (Br2) under specific conditions. The reaction typically requires a catalyst like iron bromide (FeBr3) to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile (e.g., hydroxide ion, OH-) attacks the carbon atom bonded to the bromine, resulting in the substitution of the bromine atom with the nucleophile.
Elimination (E2): This reaction involves the removal of a hydrogen atom and the bromine atom, leading to the formation of an alkene. A strong base, such as potassium tert-butoxide (KOtBu), is commonly used in this reaction.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: The major product is typically an alcohol or ether, depending on the nucleophile used.
Elimination: The major product is an alkene, such as 2-methyl-1-hexene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methylhexane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is employed in the production of specialty polymers and materials with unique properties.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methylhexane in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular mechanism (SN2), where the nucleophile attacks the carbon atom from the opposite side of the leaving group. In elimination reactions (E2), the base abstracts a proton from a β-carbon, leading to the formation of a double bond and the departure of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylhexane can be compared with other similar compounds, such as:
1-Bromohexane: Similar in structure but lacks the methyl group on the second carbon.
2-Bromo-2-methylhexane: Has the bromine atom on the second carbon, leading to different reactivity and properties.
1-Chloro-2-methylhexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in halogen properties.
Uniqueness: this compound is unique due to its specific positioning of the bromine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical syntheses and research applications.
Eigenschaften
IUPAC Name |
1-bromo-2-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQKWRHPZIGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


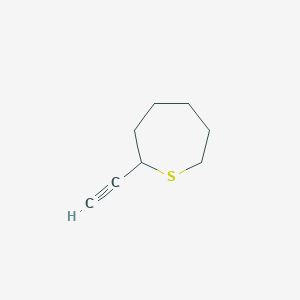
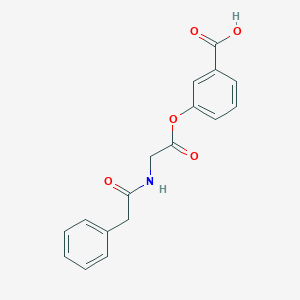
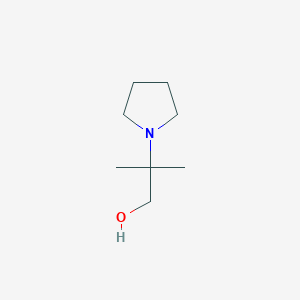
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
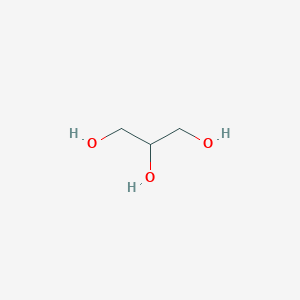
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)
